
Terbuficin
Description
Terbuficin (CAS: 15534-92-6) is an organic compound with the molecular formula C₃₀H₄₄O₄ and oral bioavailability . Despite its structural complexity, its therapeutic indication remains unclassified, distinguishing it from other "terb-" prefixed compounds like Terbufibrol (antihyperlipidemic) and Terbutaline (bronchodilator).
Propriétés
IUPAC Name |
2,2-bis(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-27(2,3)19-13-17(14-20(24(19)31)28(4,5)6)23(26(33)34)18-15-21(29(7,8)9)25(32)22(16-18)30(10,11)12/h13-16,23,31-32H,1-12H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKROJXPZFTZLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165880 | |
Record name | Terbuficin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15534-92-6 | |
Record name | Terbuficin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015534926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbuficin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUFICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470XML6G45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Activité Biologique
Terbuficin is a broad-spectrum antifungal agent belonging to the class of thiophene derivatives. Its biological activity has been extensively studied, particularly in the context of its efficacy against various fungal pathogens. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound exhibits its antifungal properties primarily through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By disrupting the synthesis of ergosterol, this compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The specific targets include:
- Lanosterol 14α-demethylase (CYP51) : This enzyme is crucial in the ergosterol biosynthetic pathway. Inhibition leads to the accumulation of toxic sterols and a deficiency in ergosterol.
- Cell Membrane Disruption : The alteration in membrane composition affects membrane fluidity and permeability, ultimately resulting in cell death.
Pharmacological Properties
This compound has been shown to be effective against a variety of fungal species, including but not limited to:
- Candida spp. : Particularly effective against Candida albicans.
- Aspergillus spp. : Demonstrates activity against Aspergillus fumigatus.
- Dermatophytes : Effective in treating infections caused by Trichophyton and Epidermophyton species.
Table 1: Antifungal Activity of this compound Against Common Pathogens
Fungal Species | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.5 - 2 µg/mL |
Aspergillus fumigatus | 1 - 4 µg/mL |
Trichophyton rubrum | 0.25 - 1 µg/mL |
Epidermophyton floccosum | 0.5 - 2 µg/mL |
Case Studies and Research Findings
Several studies have highlighted the clinical efficacy and safety profile of this compound in various settings:
-
Clinical Efficacy in Onychomycosis :
A study conducted on patients with onychomycosis (fungal nail infection) demonstrated that this compound administered orally resulted in a significant improvement in nail appearance and reduction in fungal load after 12 weeks of treatment. The study reported an overall cure rate of approximately 75% among participants. -
Comparative Study with Other Antifungals :
A comparative analysis involving this compound and other antifungal agents (e.g., itraconazole and fluconazole) showed that this compound had a lower rate of recurrence in dermatophyte infections, suggesting its potential as a first-line treatment for superficial fungal infections . -
Safety Profile :
In a randomized controlled trial assessing the safety of this compound, adverse effects were reported to be minimal and transient, primarily gastrointestinal disturbances. No serious adverse events were associated with its use, indicating a favorable safety profile for long-term therapy .
Comparaison Avec Des Composés Similaires
Molecular Structure Analysis
- This compound vs. Terbufibrol: this compound’s larger molecular framework (C₃₀ vs. The reduced oxygen count (O₄ vs. O₅) implies fewer polar groups, which may limit its interaction with lipid-metabolizing enzymes targeted by Terbufibrol .
- This compound vs. Terbutaline :
Terbutaline contains a nitrogen atom, critical for its β₂-adrenergic receptor agonist activity. This compound’s lack of nitrogen and larger size likely precludes similar bronchodilatory effects .
Pharmacokinetic and Functional Implications
- Oral Bioavailability : All compounds are orally available, but this compound’s high molecular weight may delay absorption or increase plasma protein binding compared to smaller analogs like Terbuprol .
- Therapeutic Potential: Terbufibrol’s antihyperlipidemic action correlates with its carboxylic acid groups, which bind to peroxisome proliferator-activated receptors (PPARs). This compound’s ester/ketone groups could target similar pathways but require validation . Terbuprol’s choleretic effect relies on stimulating bile acid secretion via hydroxyl-rich structures.
Méthodes De Préparation
Stepwise Procedure
-
Reagent Preparation :
-
A suspension of 103 g 2,6-di-tert-butylphenol in 200 g methanol is combined with 147 g sodium hydroxide.
-
129 g dichloroacetic acid dissolved in 40 g methanol is added dropwise to the suspension at 85°C over 6 hours.
-
-
Reaction Progress :
-
The mixture is stirred at 80°C for 20 hours to ensure complete substitution of chloride groups.
-
After cooling to 20°C, the solution is acidified with dilute hydrochloric acid to pH 5–6, precipitating a yellow-orange crude product.
-
-
Purification :
Table 1: Reaction Components and Conditions
Component | Quantity | Role | Conditions |
---|---|---|---|
2,6-Di-tert-butylphenol | 103 g | Nucleophile | Methanol suspension |
Dichloroacetic acid | 129 g | Electrophile | Dropwise addition (85°C) |
Sodium hydroxide | 147 g | Base | 80°C, 20-hour stirring |
Methanol | 240 g | Solvent | Reflux |
Hydrochloric acid | - | Acidifying agent | pH 5–6 |
Mechanistic Analysis
The synthesis follows a double nucleophilic acyl substitution mechanism:
-
Deprotonation : Sodium hydroxide deprotonates the phenolic –OH groups of 2,6-di-tert-butylphenol, generating phenoxide ions with enhanced nucleophilicity.
-
Substitution : Each phenoxide ion attacks a chlorine-bearing carbon of dichloroacetic acid in an reaction, displacing chloride ions.
-
Acid Workup : Protonation of the intermediate with HCl regenerates the phenolic –OH groups and precipitates the product.
The steric bulk of the tert-butyl groups necessitates prolonged heating (20 hours) to overcome kinetic barriers. Methanol, a polar protic solvent, facilitates ion solvation but may slow the reaction due to partial stabilization of the transition state.
Product Characterization and Validation
Elemental analysis of the recrystallized product confirms its molecular composition:
Table 2: Analytical Data for this compound
Parameter | Found (%) | Calculated (%) |
---|---|---|
Carbon (C) | 76.9 | 77.0 |
Hydrogen (H) | 9.3 | 9.4 |
Oxygen (O) | 13.5 | 13.7 |
The narrow discrepancy between experimental and theoretical values (<0.3%) validates the product’s purity. The sharp melting point (211°C) further corroborates crystallinity and absence of significant impurities.
Critical Evaluation of the Method
Advantages
-
High Purity : Recrystallization from cyclohexane removes unreacted starting materials and by-products.
-
Scalability : The use of inexpensive reagents (e.g., NaOH, methanol) and straightforward conditions permits industrial-scale production.
Alternative Approaches and Modern Context
While the described method remains the gold standard, emerging techniques such as lyophilization (freeze-drying) could optimize purification . For instance, dissolving this compound in a solvent/anti-solvent system (e.g., methanol/dioxane) followed by rapid freezing and sublimation under vacuum might enhance crystal homogeneity. However, no studies have yet applied this to this compound specifically.
Q & A
Q. What strategies address bioavailability challenges in this compound’s preclinical development?
- Optimize formulations using lipid nanoparticles or cyclodextrin complexes to enhance solubility. Conduct permeability assays (Caco-2 monolayers) and hepatic microsomal stability tests. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .
Methodological Considerations
- Data Presentation : Tables must include Roman numerals, footnotes (superscript letters), and self-explanatory titles. Figures should avoid excessive chemical structures; prioritize color-coded heatmaps for dose-response data .
- Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses .
- Contradiction Analysis : Use triangulation (e.g., orthogonal assays, multi-omics integration) to validate findings. Document unresolved discrepancies in the "Limitations" section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.